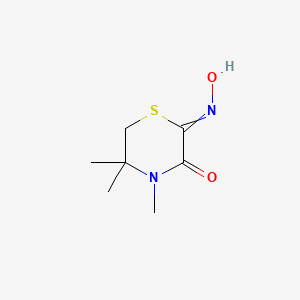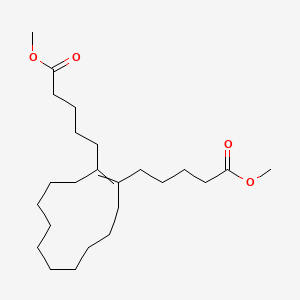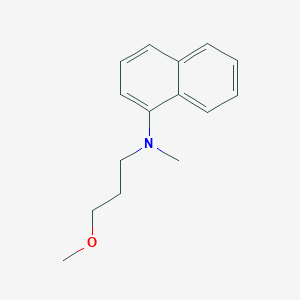
N-Phenyl-N''-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-N’'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine is an organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a phenyl group and a tetramethylpiperidinyl group attached to the guanidine moiety. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine typically involves the reaction of N-phenylguanidine with 2,2,6,6-tetramethylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-N’'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted guanidines.
Applications De Recherche Scientifique
N-Phenyl-N’'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers and other industrial materials due to its stabilizing properties.
Mécanisme D'action
The mechanism of action of N-Phenyl-N’'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound affects the transmission of signals within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
N,N’-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide: Another compound with similar structural features and applications.
Uniqueness
N-Phenyl-N’'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine stands out due to its unique combination of a phenyl group and a tetramethylpiperidinyl group, which imparts specific chemical properties and stability. This makes it particularly useful in applications requiring high stability and reactivity.
Propriétés
Numéro CAS |
62995-72-6 |
|---|---|
Formule moléculaire |
C16H26N4 |
Poids moléculaire |
274.40 g/mol |
Nom IUPAC |
1-phenyl-2-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine |
InChI |
InChI=1S/C16H26N4/c1-15(2)10-13(11-16(3,4)20-15)19-14(17)18-12-8-6-5-7-9-12/h5-9,13,20H,10-11H2,1-4H3,(H3,17,18,19) |
Clé InChI |
DMAJZJJVLPCGDW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)N=C(N)NC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


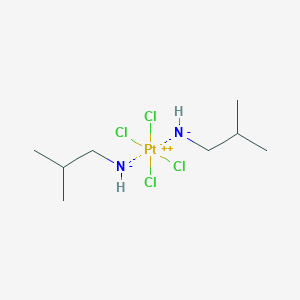
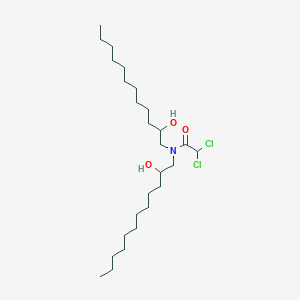
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)

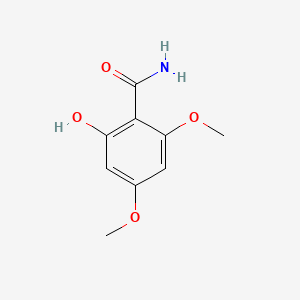
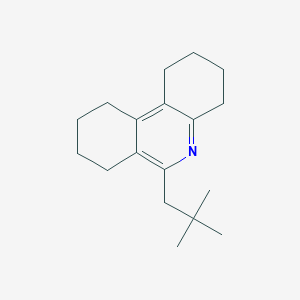

![N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14515690.png)
![N''-Ethyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515691.png)
